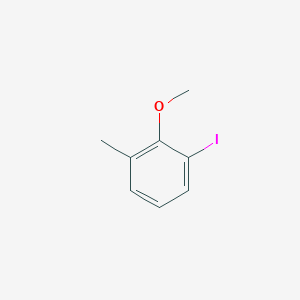
1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone
Descripción general
Descripción
1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone is an organic compound with a complex structure that includes benzyloxy, hydroxy, and dimethoxy functional groups attached to a phenyl ring
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzyloxy and methoxyphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The presence of hydroxy, methoxy, and benzyloxy groups in its structure suggests that it may have good solubility in both polar and non-polar solvents, which could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with targets. The presence of other molecules could either facilitate or hinder its access to its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective functionalization of the aromatic ring. The benzyloxy group can be introduced via a Williamson ether synthesis, while the ethanone moiety can be added through Friedel-Crafts acylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Major Products:
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the ethanone group yields an alcohol.
- Substitution reactions yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
- 1-(4-Benzyloxy-2-fluoro-phenyl)ethanone
- 1-(4-Benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone
Comparison: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone is unique due to the presence of both hydroxy and dimethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Similar compounds may lack one or more of these functional groups, leading to differences in their properties and applications.
Propiedades
IUPAC Name |
1-(6-hydroxy-2,3-dimethoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(16(20-2)17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZTYWSWZIJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678744 | |
| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25892-95-9 | |
| Record name | 1-[6-Hydroxy-2,3-dimethoxy-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)







